5-(4-Fluorophenyl)hex-5-enoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

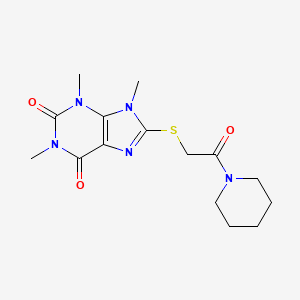

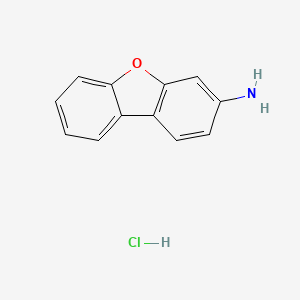

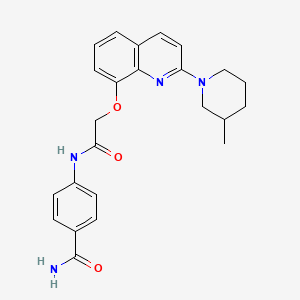

“5-(4-Fluorophenyl)hex-5-enoic acid” is a chemical compound with the formula C12H13FO2 . It has a molecular weight of 208.23 .

Molecular Structure Analysis

The molecular structure of “5-(4-Fluorophenyl)hex-5-enoic acid” consists of a hex-5-enoic acid chain attached to a 4-fluorophenyl group . This structure is also available as a 2d Mol file or as a computed 3d SD file .Scientific Research Applications

Metabolic Synthesis and Analgesia

5-(4-Fluorophenyl)hex-5-enoic acid and its derivatives play a role in the metabolic synthesis of certain anti-inflammatory drugs. For example, arylacetic acid anti-inflammatory drugs are produced through beta-oxidation of 6-arylhex-5-enoic acid side chains. This process facilitates the in vivo sustained release of indomethacin, an active principle in some analgesics. It provides sustained analgesia in models of hyperalgesia, maintaining low circulating plasma levels of the drug, which suggests potential for better efficacy and safety profiles in analgesics and anti-inflammatory medications (Gillard & Belanger, 1987).

Neurochemical Inhibition

Another significant application is in neurochemistry, where derivatives of 5-(4-Fluorophenyl)hex-5-enoic acid, like 4-amino-hex-5-enoic acid, act as selective inhibitors of 4-aminobutyric-acid aminotransferase in the mammalian brain. This inhibition is irreversible and selective, suggesting potential therapeutic applications in neurological conditions where modulation of this enzyme could be beneficial (Lippert et al., 1977).

Chemical Synthesis and Derivative Compounds

5-(4-Fluorophenyl)hex-5-enoic acid is also valuable in the field of chemical synthesis. Various research studies have demonstrated its utility in creating diverse compounds. For instance, treatment of hexenoic acids with specific reagents yields a mixture of cyclohexenone and methylcyclopentenone derivatives, indicating its versatility in creating complex organic molecules (Ansell et al., 1968). Additionally, its derivatives have been used in the synthesis of hydroxyalkylbutan-4-olides, showcasing its applicability in creating varied organic structures (Jefford & Wang, 1987).

properties

IUPAC Name |

5-(4-fluorophenyl)hex-5-enoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13FO2/c1-9(3-2-4-12(14)15)10-5-7-11(13)8-6-10/h5-8H,1-4H2,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMEKJVFMWHTIFN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CCCC(=O)O)C1=CC=C(C=C1)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13FO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(4-Fluorophenyl)hex-5-enoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2Z)-2-(hydroxyimino)-5-(hydroxymethyl)-8-methyl-N-(4-sulfamoylphenyl)-2H-pyrano[2,3-c]pyridine-3-carboxamide](/img/structure/B2779145.png)

![2-(4-(isopropylthio)phenyl)-1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2779151.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-5-nitrofuran-2-carboxamide hydrochloride](/img/structure/B2779153.png)

![tert-butyl methyl(2-((2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)amino)-2-oxoethyl)carbamate](/img/structure/B2779158.png)

![2,6-difluoro-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]benzamide](/img/structure/B2779159.png)